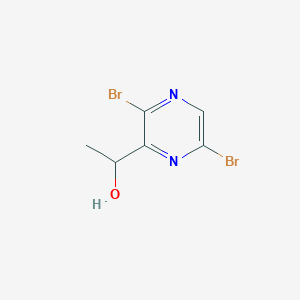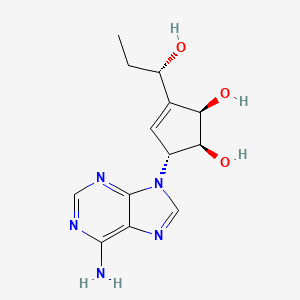
1-(3,6-Dibromopyrazin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-Dibromopyrazin-2-yl)ethanol is an organic compound with the molecular formula C6H6Br2N2O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features two bromine atoms at the 3 and 6 positions of the pyrazine ring, along with an ethanol group at the 2 position
準備方法
The synthesis of 1-(3,6-Dibromopyrazin-2-yl)ethanol typically involves the bromination of pyrazine derivatives followed by the introduction of the ethanol group. One common synthetic route starts with the bromination of pyrazine to yield 3,6-dibromopyrazine. This intermediate is then subjected to a nucleophilic substitution reaction with an appropriate ethanol derivative under controlled conditions to produce the target compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
化学反応の分析
1-(3,6-Dibromopyrazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to hydrogen, yielding a less substituted pyrazine derivative.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form a variety of functionalized pyrazine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3,6-Dibromopyrazin-2-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives, which are useful in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3,6-Dibromopyrazin-2-yl)ethanol depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of bromine atoms and the ethanol group can influence the compound’s binding affinity and specificity for these targets, affecting the overall biological activity.
類似化合物との比較
1-(3,6-Dibromopyrazin-2-yl)ethanol can be compared with other pyrazine derivatives, such as:
1-(3,6-Dichloropyrazin-2-yl)ethanol: Similar structure but with chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
1-(3,6-Difluoropyrazin-2-yl)ethanol:
1-(3,6-Diiodopyrazin-2-yl)ethanol: Iodine atoms instead of bromine, which can affect the compound’s stability and reactivity.
The uniqueness of this compound lies in the specific combination of bromine atoms and the ethanol group, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C6H6Br2N2O |
|---|---|
分子量 |
281.93 g/mol |
IUPAC名 |
1-(3,6-dibromopyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H6Br2N2O/c1-3(11)5-6(8)9-2-4(7)10-5/h2-3,11H,1H3 |
InChIキー |
IMTDHRHZNPNXAT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=CN=C1Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Fluorophenyl)-7-methoxypyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11838975.png)


![3-Chloro-6-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11838994.png)

![N-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-leucine](/img/structure/B11839003.png)




![1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one](/img/structure/B11839029.png)



